N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide
CAS No.: 510737-71-0
Cat. No.: VC21510226
Molecular Formula: C21H25N3O4S2
Molecular Weight: 447.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510737-71-0 |
|---|---|
| Molecular Formula | C21H25N3O4S2 |
| Molecular Weight | 447.6g/mol |
| IUPAC Name | N-[3-(3,5-dimethylpyrazol-1-yl)sulfonyl-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H25N3O4S2/c1-14-7-10-19(11-8-14)29(25,26)23(6)21-15(2)9-12-20(18(21)5)30(27,28)24-17(4)13-16(3)22-24/h7-13H,1-6H3 |
| Standard InChI Key | RWUMQCFIEYTEHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3C(=CC(=N3)C)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3C(=CC(=N3)C)C)C |
Introduction
N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique structure incorporating both pyrazole and sulfonamide functionalities, which are crucial for its potential biological activities. The compound is characterized by its molecular formula, C21H25N3O4S2, and a molecular weight of approximately 447.57 g/mol .
Synthesis and Chemical Reactions
The synthesis of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide typically involves reactions between pyrazole derivatives and sulfonamides. These reactions often require controlled conditions, such as the use of organic solvents like tetrahydrofuran (THF) and bases like triethylamine, to ensure high yields and purity.
Biological Activity and Potential Applications
While specific biological activities of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide are not extensively documented, compounds with similar structures, such as pyrazole derivatives, have shown significant biological activities. These include anti-inflammatory, antibacterial, analgesic, antifungal, and antiviral properties . The presence of a pyrazole ring in this compound suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Spectral Analysis and Characterization
Characterization of N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide involves spectral analysis techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the functional groups present within the molecule and help confirm its structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume